molecular formula C₂₃H₃₆O₁₂ B1140150 8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside CAS No. 93619-78-4

8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside

Cat. No.: B1140150
CAS No.: 93619-78-4
M. Wt: 504.52
InChI Key:
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Description

8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside is a complex carbohydrate intermediate with significant importance in biomedicine. This compound is used in the synthesis of drugs that address glycosylation-related diseases such as Gaucher disease, Pompe disease, Fabry disease, and cystic fibrosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside typically involves the esterification of octanoic acid with a galactopyranoside derivative. The reaction conditions often include the use of acid catalysts and protective groups to ensure selective acetylation at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) standards. This involves stringent control of reaction conditions, purification processes, and quality assurance to produce the compound in large quantities while maintaining high purity.

Chemical Reactions Analysis

Types of Reactions

8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

    Esterification: The compound can participate in further esterification reactions to form more complex derivatives.

    Oxidation and Reduction: The methoxycarbonyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include deacetylated derivatives, further esterified compounds, and oxidized or reduced forms of the original molecule.

Scientific Research Applications

8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a building block for synthesizing more complex carbohydrate molecules.

    Biology: In studies related to glycosylation processes and enzyme-substrate interactions.

    Medicine: For developing therapeutic agents targeting glycosylation disorders.

    Industry: In the production of pharmaceuticals and biochemical research reagents.

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in glycosylation processes. It interacts with specific enzymes and substrates involved in the addition of sugar moieties to proteins and lipids. This modification is crucial for the proper functioning of various biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)octanoate
  • Octanoic acid, 8-[(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy]-, methyl ester

Uniqueness

8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various therapeutic agents. Its ability to undergo multiple chemical reactions and its role in glycosylation processes make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methyl 8-[(2R,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O12/c1-14(24)31-13-18-20(32-15(2)25)21(33-16(3)26)22(34-17(4)27)23(35-18)30-12-10-8-6-7-9-11-19(28)29-5/h18,20-23H,6-13H2,1-5H3/t18?,20-,21?,22?,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUXWCCGBYMVBI-ZXVYMRSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1[C@@H](C(C([C@@H](O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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